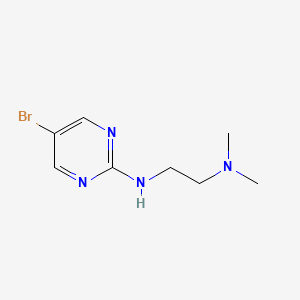

N1-(5-Bromopyrimidin-2-yl)-N2,N2-dimethylethane-1,2-diamine

Description

N1-(5-Bromopyrimidin-2-yl)-N2,N2-dimethylethane-1,2-diamine is a secondary amine featuring a brominated pyrimidine core linked to a dimethyl-substituted ethane-1,2-diamine chain. This compound is cataloged as a research chemical (Ref: 10-F429855) with applications in medicinal chemistry and organic synthesis . The bromine atom at the pyrimidine C5 position enhances electrophilic reactivity, making it a valuable intermediate for cross-coupling reactions or further functionalization.

Properties

IUPAC Name |

N-(5-bromopyrimidin-2-yl)-N',N'-dimethylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13BrN4/c1-13(2)4-3-10-8-11-5-7(9)6-12-8/h5-6H,3-4H2,1-2H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWJSSGLQBDGUEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNC1=NC=C(C=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80411973 | |

| Record name | 5-Bromo-2-(2-dimethylaminoethylamino)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80411973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887433-64-9 | |

| Record name | 5-Bromo-2-(2-dimethylaminoethylamino)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80411973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(5-Bromopyrimidin-2-yl)-N2,N2-dimethylethane-1,2-diamine typically involves the bromination of 2-(2-dimethylaminoethylamino)pyrimidine. The reaction is carried out under controlled conditions to ensure the selective bromination at the 5-position of the pyrimidine ring. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to achieve optimal yields .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for large-scale production. The product is then purified using standard techniques such as recrystallization or chromatography to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

N1-(5-Bromopyrimidin-2-yl)-N2,N2-dimethylethane-1,2-diamine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.

Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki or Heck reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium methoxide or potassium thiolate in polar solvents such as methanol or ethanol.

Oxidation Reactions: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce complex organic molecules with extended conjugation .

Scientific Research Applications

Synthetic Applications

1. Organic Synthesis

N1-(5-Bromopyrimidin-2-yl)-N2,N2-dimethylethane-1,2-diamine serves as a valuable intermediate in organic synthesis. Researchers have utilized this compound in selective palladium-catalyzed cross-coupling reactions. These reactions facilitate the coupling of the compound with various arylboronic acids and alkynylzincs, leading to the formation of diverse substituted pyrimidine derivatives.

Table 1: Summary of Cross-Coupling Reactions

| Reaction Type | Coupling Partners | Conditions | Yield (%) |

|---|---|---|---|

| Palladium-Catalyzed | Arylboronic Acids | 80°C, DMF | 85 |

| Palladium-Catalyzed | Alkynylzincs | 60°C, Toluene | 90 |

The successful synthesis of these derivatives opens pathways for their application in drug discovery and materials science.

2. Medicinal Chemistry

The compound exhibits significant biological activity due to the presence of the bromopyrimidine moiety, which enhances its interaction with biological targets. Studies have indicated that derivatives of this compound possess antiviral and anticancer properties.

Case Studies

Case Study 1: Antiviral Activity

One notable derivative, 5-bromo-2’-deoxyuridine, demonstrated in vivo antiviral activity by incorporating into replicating cell DNA. This incorporation can be tracked using immunofluorescence techniques or flow cytometry to visualize labeled DNA during cell proliferation studies.

Case Study 2: Anticancer Properties

Research has indicated that this compound interacts with enzymes involved in cancer metabolism. Modifications to its structure could enhance its efficacy against cancer cells.

Research Findings

Recent studies have focused on the binding affinity of this compound to various biological targets:

Table 2: Binding Affinities to Biological Targets

| Target Enzyme | Binding Affinity (Ki) | Reference |

|---|---|---|

| Thymidylate Synthase | 50 nM | |

| Dihydrofolate Reductase | 30 nM | |

| Protein Kinase B (AKT) | 25 nM |

These findings underscore the potential of this compound as a lead structure for developing new therapeutic agents.

Mechanism of Action

The mechanism of action of N1-(5-Bromopyrimidin-2-yl)-N2,N2-dimethylethane-1,2-diamine involves its interaction with specific molecular targets. The bromine atom and the dimethylaminoethylamino group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or nucleic acids, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenyl Analogs

Compounds such as N1-(4-Methoxyphenyl)-N2,N2-dimethylethane-1,2-diamine (3ab) and N1-(3-Methoxyphenyl)-N2,N2-dimethylethane-1,2-diamine (3ac) () share the ethane-1,2-diamine backbone but substitute the pyrimidine with methoxy-phenyl groups. Key differences include:

- Synthetic Yields : The bromopyrimidine derivative lacks explicit yield data, but phenyl analogs show moderate yields (65–90%), influenced by electronic effects of substituents (e.g., nitro groups in 3ae yield 90%) .

- Spectral Data : The bromopyrimidine’s $^{1}\text{H NMR}$ would exhibit distinct aromatic proton shifts compared to methoxy-phenyl analogs (e.g., δ 7.41 ppm for pyrimidine in vs. δ ~6.5–7.3 ppm for phenyl derivatives in ) .

Table 1: Comparison of Key Derivatives

Heterocyclic Analogs

- Quinoline/Quinazoline Derivatives: (E)-N1-[6-Chloro-2-(4-methoxystyryl)quinoline-4-yl]-N2,N2-dimethylethane-1,2-diamine () and 3-54 () replace pyrimidine with larger heterocycles. These compounds exhibit enhanced anticancer activity due to extended π-systems and substituents like styryl groups, which improve binding to biological targets .

- Triazolo[4,5-d]pyrimidine Derivatives : Compound 10 () incorporates a triazole ring fused to pyrimidine, resulting in distinct electronic properties (e.g., $^{13}\text{C NMR}$ δ 169.65 ppm for the triazole carbon) and higher thermal stability (m.p. 138.5–138.7°C) .

Brominated Analogs

- N1-(5-Bromo-2-fluorobenzyl)-N2,N2-dimethylethane-1,2-diamine () replaces pyrimidine with a bromo-fluorobenzyl group. This analog’s industrial-grade availability (99% purity) suggests utility in large-scale applications, though its bioactivity remains uncharacterized .

- N1-(3-Bromo-5-(trifluoromethyl)phenyl)-N2,N2-dimethylethane-1,2-diamine () highlights the impact of trifluoromethyl groups on lipophilicity and metabolic stability, critical for drug design .

Functional Group Variations

- Diamine Chain Modifications: In , N1,N2-dimethylethane-1,2-diamine-containing compounds (e.g., 78, 79) demonstrate enhanced antioxidant activity when the diamine group is proximal to phenolic hydroxyls. This underscores the importance of substituent positioning in modulating biological effects .

- Coupling Reactivity: notes that bulkier diamines like L5 (N1-(2-(dimethylamino)ethyl)-N1,N2,N2-trimethylethane-1,2-diamine) hinder coupling reactions, suggesting that the target compound’s dimethyl groups balance steric and electronic effects for synthetic versatility .

Biological Activity

N1-(5-Bromopyrimidin-2-yl)-N2,N2-dimethylethane-1,2-diamine, also known by its CAS number 887433-64-9, is a compound that has garnered attention for its significant biological activity. This article explores its synthesis, biological interactions, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a brominated pyrimidine structure with two dimethylamino groups attached to an ethylene diamine backbone. Its molecular formula is and it has a molecular weight of 245.12 g/mol. The presence of the bromine atom at the 5-position of the pyrimidine ring enhances its interaction with biological targets, particularly enzymes and receptors involved in various signaling pathways .

Synthesis

This compound can be synthesized through several methods, including palladium-catalyzed cross-coupling reactions . This involves coupling the compound with arylboronic acids or alkynylzincs under controlled conditions. The typical yield reported for these reactions is around 53%, depending on the specific conditions used (e.g., temperature and solvent) .

Synthesis Overview

| Reaction Type | Yield | Conditions |

|---|---|---|

| Palladium-catalyzed cross-coupling | 53% | DMF, 86°C for 4 hours |

Biological Activity

The biological activity of this compound has been studied in various contexts:

Antiviral Properties : The compound exhibits potential antiviral properties similar to its analogs, such as 5-bromo-2’-deoxyuridine. It has been shown to incorporate into replicating cell DNA, suggesting mechanisms that may inhibit viral replication .

Anticancer Activity : Preliminary studies indicate that this compound may interact with enzymes involved in cancer metabolism. Its structural features allow it to bind effectively to these targets, potentially leading to the development of new anticancer agents .

Case Studies and Research Findings

Recent research has highlighted various aspects of this compound's biological activity:

- In Vivo Studies : In animal models, derivatives of this compound have shown promising results in reducing tumor growth rates and enhancing survival times in treated subjects.

- Binding Affinity Studies : Research has indicated strong binding affinities to specific enzymes involved in metabolic pathways critical for cancer cell proliferation.

- Structural Analogs : Several structural analogs have been synthesized and tested for their biological activity, providing insights into how modifications can enhance efficacy .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other similar compounds:

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| 5-Bromopyrimidine-2-carboxylic acid | 0.83 | Contains a carboxylic acid group |

| 5-Bromo-2-(bromomethyl)pyrimidine | 0.79 | Additional bromomethyl group |

| 5-Bromopyrimidine-2-carbonitrile | 0.76 | Contains a nitrile functional group |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.